Tetradec-11-en-1-ol
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Overview
Description
Tetradec-11-en-1-ol: is an organic compound with the molecular formula C14H28O . It is a long-chain unsaturated alcohol, characterized by the presence of a double bond at the 11th position and a hydroxyl group at the terminal carbon. This compound is also known by its stereoisomers, such as (Z)-11-Tetradecen-1-ol and (E)-11-Tetradecen-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Dodecane-1,12-diol: One method involves the synthesis of (Z)-tetradec-11-en-1-ol from dodecane-1,12-diol.
Via Dodec-11-yn-1-ol: Another method involves the use of dodec-11-yn-1-ol as an intermediate.
Industrial Production Methods: Industrial production methods for tetradec-11-en-1-ol typically involve large-scale synthesis using similar routes as mentioned above, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetradec-11-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Tetradec-11-en-1-ol is used as an intermediate in organic synthesis for the preparation of more complex molecules .
Biology:
- It is studied for its role in pheromone communication in insects. For example, it is a component of the sex pheromone blend in certain moth species .
Medicine:
- Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not well-documented.
Industry:
- It is used in the fragrance industry due to its pleasant odor. Additionally, it finds applications in the production of surfactants and lubricants .
Mechanism of Action
The mechanism of action of tetradec-11-en-1-ol varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in insects, triggering behavioral responses. The molecular targets and pathways involved in these processes are still under investigation .
Comparison with Similar Compounds
Hexadec-11-en-1-ol: Similar in structure but with a longer carbon chain.
Dodec-11-en-1-ol: Similar structure with a shorter carbon chain.
Tetradec-11-en-1-ol acetate: An ester derivative of this compound.
Uniqueness: this compound is unique due to its specific double bond position and terminal hydroxyl group, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C14H28O |
---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
tetradec-11-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3 |
InChI Key |
YGHAIPJLMYTNAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCCCO |
Origin of Product |
United States |
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